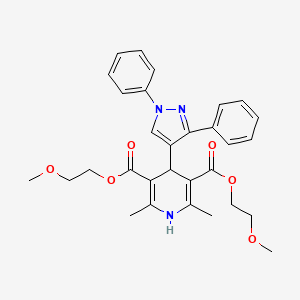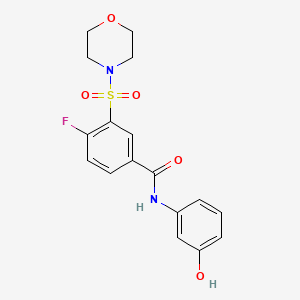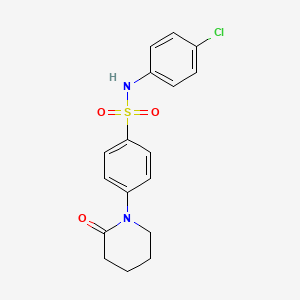
N~1~-(2-chlorophenyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2-chlorophenyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as CGP 52411, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a potent and selective antagonist of the GABA~A~ receptor, which plays a crucial role in the central nervous system.
Mechanism of Action
CGP 52411 acts as a competitive antagonist of the GABA~A~ receptor, which is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. By binding to the receptor and preventing the binding of GABA, CGP 52411 reduces the inhibitory effects of GABA on the receptor, leading to increased neuronal excitability and decreased inhibition.
Biochemical and Physiological Effects:
CGP 52411 has been shown to have a variety of biochemical and physiological effects, including increased neuronal excitability, decreased inhibition, and altered synaptic transmission. It has also been shown to have anxiogenic and proconvulsant effects in animal models, which suggests that it may be useful in studies on anxiety and seizure disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of CGP 52411 is its potency and selectivity as a GABA~A~ receptor antagonist, which makes it a valuable tool for studying the function of this receptor. However, one of the limitations of CGP 52411 is its potential for off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of CGP 52411, including further exploration of its effects on the GABA~A~ receptor and its potential applications in the treatment of psychiatric disorders and drug addiction. Additionally, studies on the potential off-target effects of CGP 52411 may help to improve its use as a research tool. Finally, the development of new and more potent GABA~A~ receptor antagonists may provide even more valuable tools for studying the function of this important receptor.
Synthesis Methods
The synthesis of CGP 52411 involves several steps, starting with the reaction of 2,4-dichlorobenzonitrile with 2-chlorophenylmagnesium bromide to form 2-chloro-4-(2-chlorophenyl)benzonitrile. This compound is then reacted with methylsulfonyl chloride in the presence of a base to form N~2~-(methylsulfonyl)-2-chloro-4-(2-chlorophenyl)benzamide. Finally, this compound is reacted with glycine ethyl ester hydrochloride to form CGP 52411.
Scientific Research Applications
CGP 52411 has been used in a variety of scientific research applications, including studies on the GABA~A~ receptor and its role in the central nervous system. It has been shown to be a potent and selective antagonist of the GABA~A~ receptor, which makes it a valuable tool for studying the function of this receptor. CGP 52411 has also been used in studies on anxiety, depression, and other psychiatric disorders, as well as in studies on drug addiction and withdrawal.
properties
IUPAC Name |
N-(2-chlorophenyl)-2-(2,4-dichloro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N2O3S/c1-24(22,23)20(14-7-6-10(16)8-12(14)18)9-15(21)19-13-5-3-2-4-11(13)17/h2-8H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFWFPCTSJKJJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1Cl)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5133389.png)

![2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbenzamide](/img/structure/B5133396.png)
![8-quinolinyl 3-[(8-quinolinyloxy)sulfonyl]benzoate](/img/structure/B5133400.png)
![4-chloro-N-({[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5133412.png)
![N-cyclopentyl-4-{[(4-methoxyphenyl)(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B5133423.png)
![1-fluoro-4-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5133433.png)


![1-(4-chlorophenyl)-3-[(3,4-dichlorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5133457.png)
![2-[4-{[5-(hydroxymethyl)-2-furyl]methyl}-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5133462.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5133467.png)
![10-ethoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5133474.png)